molecular formula C15H21NO2 B563717 (S)-3-Boc-amino-4-phenyl-d5-1-butene CAS No. 1217607-65-2

(S)-3-Boc-amino-4-phenyl-d5-1-butene

Cat. No. B563717
M. Wt: 252.369
InChI Key: WNAHEVXTGAEKIY-KEAYUXCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Boc-amino-4-phenyl-d5-1-butene, also known as Boc-Phe-d5-But, is an organometallic compound with a unique structure that has been studied for its potential applications in various scientific research fields. Boc-Phe-d5-But has been used in a variety of research projects, including the synthesis of other compounds, the development of new drugs, and the investigation of biochemical and physiological effects.

Scientific Research Applications

Vibrational Analysis and Structural Study

A study by Tayyari et al. (2013) focused on the synthesis of 3-Amino-1-phenyl-2-buten-1-one (APBO), a compound structurally similar to the requested chemical, by amination of benzoylacetone. The research utilized X-ray crystallography and density functional theory (DFT) for structural analysis. This work underscores the importance of such compounds in understanding the vibrational and structural characteristics that could be relevant for the study of "(S)-3-Boc-amino-4-phenyl-d5-1-butene" (Tayyari et al., 2013).

N-tert-Butoxycarbonyl Amination

Wippich et al. (2016) described the use of N-tert-Butoxycarbonyl azide (BocN3) as an efficient source for the directed introduction of N-Boc protected amino groups into aromatic nuclei. This methodology, applied to thiophenes and benzenes, showcases the role of Boc-protected intermediates in synthesizing complex molecules, which could include derivatives like "(S)-3-Boc-amino-4-phenyl-d5-1-butene" (Wippich et al., 2016).

Efficient Catalysis for Boc-Protected Amines

Heydari et al. (2007) presented a method for the N-tert-butoxycarbonylation of amines using a heterogeneous and recyclable catalyst. This study highlights the importance of developing environmentally benign catalytic processes for the synthesis of Boc-protected amines, which are crucial intermediates in the production of pharmaceuticals and fine chemicals (Heydari et al., 2007).

Electrosynthesis of Boc-Protected Amino Alcohols

Research by Sun Ru et al. (2004) involved the synthesis of a compound from L-phenylalanine, leading to the production of Boc-protected amino alcohols. Their electrosynthesis approach provides insights into novel methodologies for synthesizing Boc-protected compounds, potentially applicable to "(S)-3-Boc-amino-4-phenyl-d5-1-butene" (Sun Ru et al., 2004).

Reductive Coupling for Amino Acid Synthesis

Kong et al. (2005) explored the rhodium-catalyzed hydrogenation of conjugated alkynes for the synthesis of unsaturated alpha-amino acid esters, demonstrating an advanced technique for constructing amino acid derivatives with high regio- and stereocontrol. This process could be relevant for the synthesis or modification of compounds like "(S)-3-Boc-amino-4-phenyl-d5-1-butene" (Kong et al., 2005).

properties

IUPAC Name

tert-butyl N-[(2S)-1-(2,3,4,5,6-pentadeuteriophenyl)but-3-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-5-13(11-12-9-7-6-8-10-12)16-14(17)18-15(2,3)4/h5-10,13H,1,11H2,2-4H3,(H,16,17)/t13-/m1/s1/i6D,7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNAHEVXTGAEKIY-KEAYUXCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C=C)NC(=O)OC(C)(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Boc-amino-4-phenyl-d5-1-butene

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